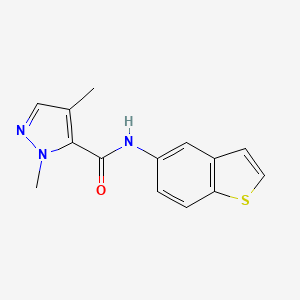

N-(1-Benzothiophen-5-yl)-1,4-dimethyl-1H-pyrazol-5-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(benzo[b]thiophen-5-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide” is a complex organic molecule that contains a benzothiophene moiety and a pyrazole moiety . Benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the benzothiophene and pyrazole moieties. Unfortunately, without specific information or crystallographic data, it’s challenging to provide a detailed analysis of the molecular structure .

Chemical Reactions Analysis

The chemical reactions involving “N-(benzo[b]thiophen-5-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide” would depend on the specific conditions and reagents present. Benzothiophene derivatives have been shown to exhibit a variety of properties and applications, including antimicrobial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(benzo[b]thiophen-5-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide” would depend on its specific molecular structure. Benzothiophene is a white solid with a density of 1.15 g/cm3, a melting point of 32 °C, and a boiling point of 221 °C .

Wissenschaftliche Forschungsanwendungen

Affinität zum Serotoninrezeptor

Der Einfluss von Arylpiperazin-Resten und Substitutionen am Benzo[b]thiophen-Ring auf die Bindungsaffinität wurde untersucht. Das vielversprechendste Analogon, 1-(Benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-on, zeigte mikromolare Affinität (K = 2.30 μM) zu 5-HT1A-Stellen .

Wirkmechanismus

Target of Action

The primary target of this compound is the sigma-1 receptor (S1R) . The S1R is a highly conserved protein, present in plasma and endoplasmic reticulum (ER) membranes and enriched in mitochondria-associated ER membranes (MAMs) . It plays a crucial role in modulating ER-mitochondria Ca2+ transfer and activation of the ER stress pathways .

Mode of Action

The compound acts as a ligand for the sigma-1 receptor . It binds to the receptor and modulates its activity. This modulation affects the transfer of calcium ions between the ER and mitochondria, and the activation of ER stress pathways .

Biochemical Pathways

The sigma-1 receptor is involved in several biochemical pathways. It plays a role in the regulation of ER-mitochondria Ca2+ transfer and the activation of ER stress pathways . Dysfunctions in these pathways contribute to neurodegenerative processes in pathologies such as Alzheimer’s disease, Parkinson’s disease, Huntington’s disease, or Amyotrophic Lateral Sclerosis .

Pharmacokinetics

It is known that the compound has amicromolar affinity towards the sigma-1 receptor .

Result of Action

The activation of the sigma-1 receptor by this compound leads to the modulation of ER-mitochondria Ca2+ transfer and the activation of ER stress pathways . This can have a neuroprotective effect, preventing neurodegeneration induced by Amyloid-b protein . This makes the compound a potential therapeutic agent for neurodegenerative diseases .

Zukünftige Richtungen

The future directions for research on “N-(benzo[b]thiophen-5-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide” could involve exploring its potential applications in various fields, such as pharmaceuticals, given the known uses of benzothiophene derivatives . Further studies could also investigate its synthesis, properties, and potential biological activity.

Eigenschaften

IUPAC Name |

N-(1-benzothiophen-5-yl)-2,4-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c1-9-8-15-17(2)13(9)14(18)16-11-3-4-12-10(7-11)5-6-19-12/h3-8H,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCAALZARXFKOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)C(=O)NC2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromobicyclo[3.3.1]nonan-3-one](/img/structure/B2476032.png)

![7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate](/img/structure/B2476037.png)

![2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2476039.png)

![1-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2476043.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(1H-imidazol-1-yl)propan-2-yl]propanamide](/img/structure/B2476047.png)

![1-benzhydryl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2476053.png)